molecular formula C14H13O4- B14561214 4-{[(Cyclohex-2-en-1-yl)oxy]carbonyl}benzoate CAS No. 62144-62-1

4-{[(Cyclohex-2-en-1-yl)oxy]carbonyl}benzoate

Cat. No.: B14561214
CAS No.: 62144-62-1
M. Wt: 245.25 g/mol
InChI Key: IXRRQPRCEZGYFZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Cyclohex-2-en-1-yl)oxy]carbonyl}benzoate is an organic compound that features a cyclohexene ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Cyclohex-2-en-1-yl)oxy]carbonyl}benzoate typically involves the esterification of 4-hydroxybenzoic acid with cyclohex-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(Cyclohex-2-en-1-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

4-{[(Cyclohex-2-en-1-yl)oxy]carbonyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Cyclohex-2-en-1-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological pathways. The cyclohexene ring may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-{[(Cyclohex-2-en-1-yl)oxy]carbonyl}benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Cyclohex-2-en-1-yl benzoate: Lacks the carbonyl group attached to the benzoate ester.

    Cyclohex-2-en-1-yl acetate: Similar ester structure but with an acetate group instead of a benzoate.

Uniqueness

4-{[(Cyclohex-2-en-1-yl)oxy]carbonyl}benzoate is unique due to its combination of a cyclohexene ring and a benzoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62144-62-1

Molecular Formula

C14H13O4-

Molecular Weight

245.25 g/mol

IUPAC Name

4-cyclohex-2-en-1-yloxycarbonylbenzoate

InChI

InChI=1S/C14H14O4/c15-13(16)10-6-8-11(9-7-10)14(17)18-12-4-2-1-3-5-12/h2,4,6-9,12H,1,3,5H2,(H,15,16)/p-1

InChI Key

IXRRQPRCEZGYFZ-UHFFFAOYSA-M

Canonical SMILES

C1CC=CC(C1)OC(=O)C2=CC=C(C=C2)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.